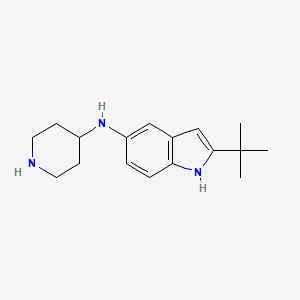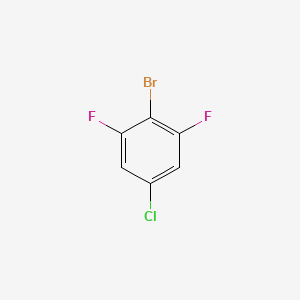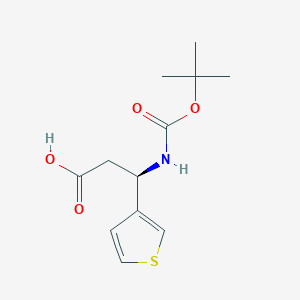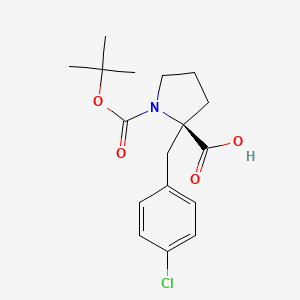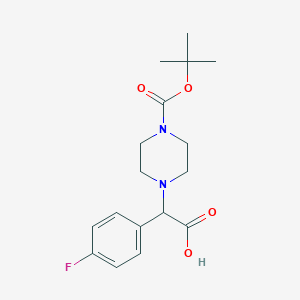![molecular formula C16H17NO2 B1272068 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 143165-32-6](/img/structure/B1272068.png)
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
概述
描述
3-(1,4-Dioxaspiro[45]dec-7-en-8-yl)-1H-indole is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic ring system followed by the introduction of the indole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include halogens, alkylating agents, and organometallic compounds. Conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives of the original compound.
科学研究应用
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
作用机制
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
Benzenemethanol, 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl): This compound shares the spirocyclic ring system but differs in the functional groups attached to the ring.
1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid: This compound also features the spirocyclic ring system but includes a boronic acid functional group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate: This compound includes a trifluoromethanesulfonate group attached to the spirocyclic ring system.
Uniqueness
3-(1,4-Dioxaspiro[45]dec-7-en-8-yl)-1H-indole is unique due to its combination of the indole moiety with the spirocyclic ring system
属性
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-4-15-13(3-1)14(11-17-15)12-5-7-16(8-6-12)18-9-10-19-16/h1-5,11,17H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSKLOMTRITQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1C3=CNC4=CC=CC=C43)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377173 | |
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143165-32-6 | |
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

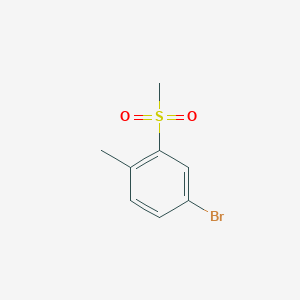
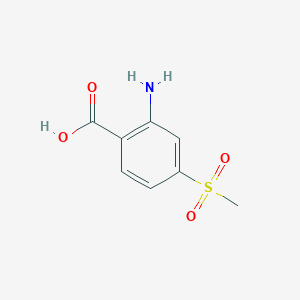
![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)

